2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Overview
Description
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a thieno ring and a benzenesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction or the Friedländer synthesis. The thieno ring is then introduced via cyclization reactions involving sulfur-containing reagents.
For instance, the quinoline derivative can be reacted with sulfur and a suitable base to form the thieno ring. The benzenesulfinyl group is introduced in the final step through sulfoxidation reactions using reagents like benzenesulfinic acid and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the thieno ring or benzenesulfinyl group.
Thieno[2,3-b]quinoline: Lacks the benzenesulfinyl group but has a similar fused ring system.
Benzenesulfinyl derivatives: Compounds with the benzenesulfinyl group attached to different core structures.
Uniqueness
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is unique due to the combination of its quinoline core, thieno ring, and benzenesulfinyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
2-(benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c18-15-13-10-11-6-4-5-9-14(11)19-16(13)21-17(15)22(20)12-7-2-1-3-8-12/h1-3,7-8,10H,4-6,9,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPWAWPRAUYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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